4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
4-(Diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS: 313505-50-9) is a sulfonamide-benzamide hybrid compound with the molecular formula C21H25N5O5S3 and a molecular weight of 523.65 g/mol . Its structure features two sulfamoyl groups: a diethylsulfamoyl moiety on the benzamide ring and a 5-ethyl-1,3,4-thiadiazole-sulfamoyl group on the phenyl ring.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S3/c1-4-19-23-24-21(32-19)25-33(28,29)17-13-9-16(10-14-17)22-20(27)15-7-11-18(12-8-15)34(30,31)26(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWROZIAUPVUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazonoyl halide with potassium thiocyanate or thiosemicarbazide under reflux conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the thiadiazole-sulfonyl intermediate with a benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that derivatives containing the thiadiazole scaffold can induce apoptosis in breast cancer cells and exhibit cytotoxicity against prostate cancer cell lines .
Case Study:
In vitro studies have shown that compounds similar to 4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide can achieve IC50 values lower than those of standard chemotherapeutics like cisplatin .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death. In particular, studies have reported significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus at low concentrations .
Data Table: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 30 µg/mL | |
| Candida albicans | 40 µg/mL |
Anticonvulsant Effects
The anticonvulsant potential of thiadiazole derivatives has been explored in various models. The compound has shown efficacy in reducing seizure frequency and duration in preclinical models using maximal electroshock seizure (MES) tests .
Mechanism of Action:
The anticonvulsant activity is believed to be mediated through modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels, which are critical in neuronal excitability .
Computational Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .
Data Table: Molecular Docking Results
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4,5-Triethoxy-N-{4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Benzamide
- Molecular Formula : C23H28N4O6S2 (520.62 g/mol) .
- Key Differences : Replaces the diethylsulfamoyl group with a triethoxy substituent.
- This structural variation may alter binding affinity in biological systems due to steric and electronic effects .
N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-3,5-Dinitrobenzamide
- Molecular Formula : C17H14N6O7S2 (478.46 g/mol) .
- Key Differences: Substitutes the diethylsulfamoyl group with two nitro (-NO2) groups.
- Impact : Nitro groups are strong electron-withdrawing substituents, enhancing electrophilicity and reactivity. This may improve interactions with electron-rich biological targets but could reduce metabolic stability .
4-Cyano-N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]Benzamide
- Molecular Formula : C17H14N5O3S2 (408.46 g/mol) .
- Key Differences: Replaces diethylsulfamoyl with a cyano (-CN) group.
- Impact: The cyano group’s electron-withdrawing nature may enhance binding to enzymes like carbonic anhydrase but could reduce solubility compared to the bulkier diethylsulfamoyl group .
Sulfamethizole (4-Amino-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide)
- Molecular Formula : C9H10N4O2S2 (270.33 g/mol) .
- Key Differences : Simpler structure lacking the benzamide and diethylsulfamoyl groups.
- Impact: Sulfamethizole is a known antibacterial agent, but the absence of the benzamide moiety limits its versatility in targeting non-bacterial enzymes. The target compound’s additional substituents may broaden its pharmacological scope .
Structural and Functional Analysis
Solubility and Physicochemical Properties
- In contrast, analogs like 3,4,5-triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide exhibit higher logP values due to ethoxy groups, which may hinder solubility .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : 1,3,4-thiadiazole ring
- Functional Groups : Diethylsulfamoyl and phenylsulfamoyl moieties
This structure contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed notable antibacterial effects against various strains, including Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL . The mechanism of action is believed to involve disruption of microbial cell integrity.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A specific derivative was evaluated against several cancer cell lines, including breast and prostate cancer. The results indicated a marked reduction in cell viability, suggesting that the compound may induce apoptosis in malignant cells . Furthermore, electron microscopy studies revealed morphological changes in cancer cells post-treatment, reinforcing the compound's potential as an anticancer agent.
Anticonvulsant Activity
The anticonvulsant properties of related thiadiazole compounds have been assessed using models such as the maximal electroshock seizure (MES) test. One study reported that certain derivatives provided significant protection against seizures at doses around 100 mg/kg without exhibiting neurotoxicity . The mechanisms involved include modulation of GABAergic transmission and interaction with voltage-gated ion channels.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. For example, docking studies involving dihydrofolate reductase (DHFR) showed strong binding interactions with calculated free energy change values (∆G) indicating high affinity . These findings suggest that the compound could serve as a potential inhibitor of DHFR, a crucial enzyme in folate metabolism.
Case Studies
Several case studies illustrate the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against bacterial strains. Results showed that certain compounds exhibited higher efficacy than traditional antibiotics .
- Anticancer Mechanism : Research involving a specific thiadiazole derivative demonstrated its ability to inhibit cell proliferation in prostate cancer cell lines through apoptosis induction .
- Seizure Protection : In vivo studies on anticonvulsant activity showed that selected compounds could significantly reduce seizure frequency in animal models without causing adverse effects .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide?
Answer:
The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to yield the sulfamoyl intermediate.
Coupling Reactions : The intermediate is coupled with 4-(diethylsulfamoyl)benzoyl chloride via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF solvent, 0–5°C).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .
Key Variables : Temperature control during coupling and solvent polarity are critical to avoid side reactions like hydrolysis of the sulfamoyl group.
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl groups at δ ~1.2–1.4 ppm, thiadiazole protons at δ ~8.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 507.6 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its antimicrobial potency?
Answer:
Analog Synthesis : Modify substituents (e.g., replace diethylsulfamoyl with dimethyl or cyclopropyl groups) to assess steric/electronic effects.
Bioactivity Screening : Test analogs against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using MIC assays.
Computational Modeling : Dock analogs into bacterial dihydrofolate reductase (DHFR) to predict binding affinity .
Key Finding : Ethyl groups on thiadiazole improve membrane permeability, while bulkier sulfamoyl substituents may reduce solubility .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC values in cytotoxicity assays) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), serum concentration, and incubation time.
- Impurity Interference : Re-synthesize batches and verify purity via HPLC-MS.
- Target Validation : Use CRISPR knockouts to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .
Advanced: What mechanistic hypotheses explain its potential anticancer activity?
Answer:
Hypothesized pathways:
Kinase Inhibition : Competitive binding to ATP pockets in EGFR or VEGFR2 (confirmed via fluorescence quenching assays).
ROS Induction : Measure intracellular ROS levels (DCFH-DA probe) after treatment; correlate with apoptosis (Annexin V/PI staining).
Metabolomics : LC-MS-based profiling to identify dysregulated metabolites (e.g., ATP depletion, lactate accumulation) .
Basic: How does the compound’s solubility impact in vitro assays, and how can it be optimized?
Answer:
- Solubility Profile : Poor aqueous solubility (<10 µM in PBS) due to hydrophobic thiadiazole and benzamide groups.
- Optimization :
Advanced: What computational methods predict its metabolic stability and toxicity?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity.
- Metabolite Identification : Simulate phase I metabolism (e.g., oxidation of ethyl groups) with Schrödinger’s MetaSite .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Yield Optimization : Replace batch reactors with continuous flow systems for sulfamoylation (improves heat transfer).
- Cost-Effective Intermediates : Substitute chlorosulfonic acid with SOCl/DMF for safer handling .
Advanced: How can its material science applications (e.g., sensors) be explored?
Answer:
- Supramolecular Assembly : Test self-assembly in polar solvents (TEM/SEM imaging).
- Electrochemical Sensing : Modify electrodes with the compound; detect heavy metals (e.g., Pb) via cyclic voltammetry .
Advanced: What in vivo models are suitable for evaluating its pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
